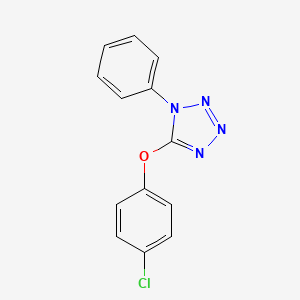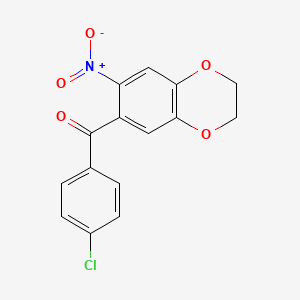![molecular formula C21H15BrFNO4S B11490474 7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: is a complex organic compound that features a unique combination of bromine, fluorine, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine and Methoxy Groups: Bromination and methoxylation are carried out using brominating agents like bromine or N-bromosuccinimide and methoxylating agents such as sodium methoxide.
Addition of the Fluorophenyl Group: This step involves a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thieno[3,2-b]pyridine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Products include alcohol derivatives.
Substitution: Products include derivatives with substituted functional groups in place of bromine or fluorine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(5-Bromo-2-ethoxyphenyl)-3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- 7-(5-Bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
Uniqueness
The unique combination of bromine, fluorine, and methoxy groups in 7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C21H15BrFNO4S |
|---|---|
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
7-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H15BrFNO4S/c1-28-15-7-4-11(22)8-13(15)14-9-16(25)24-18-17(10-2-5-12(23)6-3-10)20(21(26)27)29-19(14)18/h2-8,14H,9H2,1H3,(H,24,25)(H,26,27) |
Clave InChI |
RCZXJCNAYXAMIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490391.png)


![ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11490419.png)
![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

![Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11490454.png)

![2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B11490473.png)
